molecular formula C8H7F2NO2 B13186315 2,2-Difluoro-3-(pyridin-4-yl)propanoic acid

2,2-Difluoro-3-(pyridin-4-yl)propanoic acid

Cat. No.: B13186315
M. Wt: 187.14 g/mol
InChI Key: QGIVQSPZFVSHTP-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(pyridin-4-yl)propanoic acid is a fluorinated organic compound that features a pyridine ring substituted at the 4-position with a 2,2-difluoropropanoic acid group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(pyridin-4-yl)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid moiety. One common method is the fluorination of pyridine derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of fluorinated compounds like this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through careful control of reaction parameters and purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

2,2-Difluoro-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Difluoro-3-(pyridin-4-yl)propanoic acid exerts its effects is primarily through interactions with biological targets influenced by the presence of fluorine atoms. Fluorine can enhance the compound’s binding affinity to enzymes or receptors, alter its metabolic pathways, and improve its overall stability in biological systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2,2-difluoro-3-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C8H7F2NO2/c9-8(10,7(12)13)5-6-1-3-11-4-2-6/h1-4H,5H2,(H,12,13)

InChI Key

QGIVQSPZFVSHTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)(F)F

Origin of Product

United States

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